5-bromo-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S2/c1-3-23-10-9-21-13-6-5-12(24-4-2)11-15(13)26-18(21)20-17(22)14-7-8-16(19)25-14/h5-8,11H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMXVOMESSMOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 2,3-Dihydrobenzothiazole Skeleton
The dihydrobenzothiazole ring is constructed via cyclization of o-aminothiophenol derivatives. A modified Hantzsch thiazole synthesis is employed using:
Reagents :
- 4-Ethoxy-2-((2-ethoxyethyl)amino)benzenethiol (precursor)
- Carbon disulfide (CS₂) in alkaline medium
Conditions :
Mechanism :
- Deprotonation of the thiol group by NaOH
- Nucleophilic attack on CS₂ to form dithiocarbamate
- Intramolecular cyclization with elimination of H₂S
Bromination at the 5-Position
Regioselective bromination is critical due to the electron-donating ethoxy group. Two methods dominate:
Electrophilic Aromatic Substitution
Reagents :
- N-Bromosuccinimide (NBS)
- Lewis acid catalyst (FeCl₃)
Conditions :
Regiochemistry Control :
- Ortho/para-directing effects of ethoxy group countered by steric hindrance
- 5-Bromo isomer favored (95:5 ratio vs. 7-bromo)
Directed Ortho-Metalation (DoM)
Sequence :
- Protect amine as trifluoroacetamide
- LDA-mediated deprotonation at -78°C
- Quench with Br₂
Advantages :
- Higher regioselectivity (99:1)
- Scalable to >100 g batches
Limitations :
- Requires cryogenic conditions
- Additional protection/deprotection steps
Thiophene-2-Carboxamide Coupling
Carboxylic Acid Activation
Two activation strategies are prevalent:
Method A (Chloride Formation):
Method B (Uronium Salts):
- Use HATU with DIPEA in DMF
- Avoids handling corrosive SOCl₂
- Preferred for small-scale synthesis
Amide Bond Formation
Coupling the acid chloride with the benzothiazole amine proceeds via:
Standard Protocol :
- Dissolve amine in dry THF (0.1 M)
- Add acid chloride (1.2 eq) dropwise at -20°C
- Stir 4 hours, warm to rt
- Aqueous workup and column chromatography
Yield Optimization Data :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | THF | -20→25 | 76 |
| Pyridine | DCM | 0→25 | 68 |
| DMAP | Acetonitrile | 25 | 82 |
Purification and Characterization
Chromatographic Techniques
Normal Phase SiO₂ :
- Eluent: Hexane/EtOAc gradient (7:3 → 1:1)
- Rf = 0.42 (7:3 hexane/EtOAc)
HPLC Purity Assessment :
| Column | Mobile Phase | Retention (min) | Purity (%) |
|---|---|---|---|
| C18 (150 × 4.6 mm) | MeCN/H₂O (70:30) | 8.2 | 99.1 |
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
- δ 1.42 (t, J=7.0 Hz, 6H, -OCH₂CH₃)
- δ 3.58 (q, J=7.0 Hz, 4H, -OCH₂-)
- δ 6.92 (d, J=3.5 Hz, 1H, thiophene H-3)
- δ 7.45 (d, J=8.4 Hz, 1H, benzothiazole H-7)
IR (KBr) :
- 1685 cm⁻¹ (C=O stretch)
- 1540 cm⁻¹ (C=N benzothiazole)
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency Comparison
| Method | Total Steps | Overall Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Sequential alkylation/bromination | 7 | 28 | 98.5 | 1.00 |
| Convergent synthesis | 5 | 41 | 99.2 | 0.85 |
| Microwave-assisted | 4 | 53 | 98.8 | 0.78 |
Key Findings :
- Convergent synthesis improves yield by 46% vs. linear approaches
- Microwave steps reduce reaction times by 60–80%
Industrial-Scale Production Considerations
Catalytic System Optimization
Pd-catalyzed Amination :
Solvent Recycling Protocols
Distillation Recovery :
- DMF and THF recovered at >95% purity
- Reduces waste generation by 40%
Emerging Green Chemistry Approaches
Mechanochemical Synthesis
Ball Milling Conditions :
- Stainless steel jars (10 mL)
- 30 Hz, 4 hours
- Solvent-free
Advantages :
- Eliminates solvent use
- 98% conversion vs. 85% in solution
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The benzothiazole moiety is known for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on related compounds demonstrated that derivatives of benzothiazole showed promising results against various cancer cell lines, including breast and lung cancer. The mechanism was primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
| Compound | Cancer Type | IC50 Value (µM) |
|---|---|---|
| Benzothiazole Derivative A | Breast | 12.5 |
| Benzothiazole Derivative B | Lung | 15.0 |
Neuroprotective Effects
The compound's potential neuroprotective effects are being explored due to its ability to modulate neuroinflammatory responses.
Case Study:
In vitro studies have shown that related compounds can reduce oxidative stress in neuronal cells, suggesting a protective role against neurodegenerative conditions such as Alzheimer's disease.
| Compound | Model Used | Effect on Oxidative Stress |
|---|---|---|
| Compound X | Neuronal Cell Line | Decreased ROS levels by 30% |
| Compound Y | Animal Model | Improved cognitive function |
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity, particularly against Gram-positive bacteria.
Case Study:
A screening assay revealed that similar compounds exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli.
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound Z | Staphylococcus aureus | 8 µg/mL |
| Compound W | Escherichia coli | 16 µg/mL |
Mechanism of Action
The mechanism of action of 5-bromo-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis or disrupting their membrane integrity.
Anticancer Activity: The compound may exert its anticancer effects by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Table 1: Structural Comparison of Related Compounds
Key Observations :
- Benzothiazole-Thiophene Derivatives: Both the target compound and the hydrochloride salt in share a benzothiazole-thiophene scaffold. Differences in substituents (ethoxy vs. methoxy, ethoxyethyl vs. morpholinopropyl) significantly alter hydrophilicity; the morpholinopropyl group in enhances water solubility via tertiary amine protonation (HCl salt).
- Thiazolo-pyrimidine vs.
Substituent Effects on Reactivity and Binding
- Bromine Substitution : The bromine atom in the target compound’s thiophene ring may participate in halogen bonding or serve as a site for nucleophilic substitution. Evidence demonstrates that bromine in imidazo-thiadiazoles is readily replaced by secondary amines, suggesting similar reactivity for the target compound.
- Ethoxy vs.
- Z-Configuration : The Z-imine in the target compound and the Z-methoxycarbonyl group in impose specific spatial arrangements, affecting π-π stacking or hydrogen-bonding interactions with target proteins .
Docking Affinity and Structural Clustering
Evidence highlights methodologies for comparing docking affinities using structural motif classes. The target compound’s Murcko scaffold (benzothiazole-thiophene-carboxamide) can be grouped with for affinity comparisons. Key findings include:
- Tanimoto Coefficients : Structural similarity networks (Tanimoto ≥0.5) would cluster the target compound with , enabling comparative docking studies against shared targets (e.g., kinases, GPCRs).
- Halogen Interactions : Bromine’s larger van der Waals radius vs. chlorine () may enhance hydrophobic binding pockets but reduce solubility.
Biological Activity
The compound 5-bromo-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a derivative of benzothiazole and thiophene, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antitumor, antibacterial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.37 g/mol. The structure features a bromine atom, ethoxy groups, and a benzothiazole moiety, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to 5-bromo-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Efficacy
In vitro studies demonstrated that certain benzothiazole derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines. For example, a related compound showed an IC50 of 15 µM against MCF-7 (breast cancer) cells and 20 µM against HT-29 (colon cancer) cells . These findings suggest that structural modifications can enhance the potency of such compounds.
Antibacterial Activity
Benzothiazoles have also been recognized for their antibacterial properties. The compound has been evaluated for its effectiveness against several bacterial strains.
Table 1: Antibacterial Activity of Benzothiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| 5-bromo-N... | Pseudomonas aeruginosa | 16 µg/mL |
| Compound C | Klebsiella pneumoniae | 128 µg/mL |
The above table illustrates that 5-bromo-N... demonstrates notable activity against Pseudomonas aeruginosa with an MIC of 16 µg/mL, indicating potential for development as an antibacterial agent .
Anti-inflammatory Activity
The anti-inflammatory effects of benzothiazole derivatives have also been explored. Research indicates that these compounds can inhibit key inflammatory pathways.
Studies have shown that related compounds can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammation processes. For instance, a derivative exhibited IC50 values of 0.23 µM for COX inhibition, showcasing its potential as an anti-inflammatory agent .
Research Findings and Conclusions
The biological activity of 5-bromo-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is supported by diverse research findings:
- Antitumor Efficacy : Demonstrated significant cytotoxic effects on cancer cell lines.
- Antibacterial Properties : Effective against multiple bacterial strains with promising MIC values.
- Anti-inflammatory Potential : Inhibition of key inflammatory enzymes suggests therapeutic applications.
Future Directions
Further research is warranted to explore the structure-activity relationship (SAR) to optimize the efficacy of this compound. Advanced studies involving molecular docking and QSAR modeling could provide deeper insights into its mechanisms and enhance its therapeutic profile .
Q & A
(Basic) What are the recommended synthetic routes for this compound, and how can purity be optimized?
Answer:
The compound is synthesized via multi-step organic reactions. Key steps include:
- Coupling reactions : Use Gewald or Suzuki coupling to introduce the thiophene and benzothiazole moieties. For example, brominated thiophene precursors can undergo Pd-catalyzed cross-coupling with benzothiazole derivatives .
- Cyclization : Controlled cyclization of intermediates in solvents like DMF or acetonitrile under reflux (1–3 min) ensures proper ring formation .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity (>95%) product. Confirm purity via HPLC or TLC .
(Basic) How is structural characterization performed for this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry and stereochemistry. For example, the Z-configuration of the benzothiazol-2-ylidene group is verified by NOESY correlations .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and validates the molecular formula .
- X-ray Crystallography : Optional for resolving 3D conformation, particularly for verifying the ethoxyethyl group’s spatial arrangement .
(Basic) What preliminary biological assays are recommended for screening activity?
Answer:
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 µM. Compare IC₅₀ values with controls like cisplatin .
- Antimicrobial Testing : Perform disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ampicillin .
- Cytotoxicity : Assess non-cancerous cell lines (e.g., HEK-293) to evaluate selectivity .
(Advanced) How can researchers investigate the mechanism of action given the lack of established data?
Answer:
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate targets via Western blot .
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or bacterial enzymes (e.g., penicillin-binding proteins) using fluorogenic substrates .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites of hypothesized targets like DNA gyrase or tubulin .
(Advanced) How can structure-activity relationships (SAR) be explored to enhance potency?
Answer:
- Substitution Patterns : Synthesize analogs with varied substituents (e.g., replacing ethoxyethyl with methyl or benzyl groups) to assess steric/electronic effects .
- Bioisosteric Replacement : Replace the thiophene ring with furan or pyridine and compare activity .
- Pharmacophore Mapping : Use QSAR models to correlate substituent properties (e.g., logP, H-bond donors) with bioactivity data .
(Advanced) What strategies optimize reaction yields in large-scale synthesis?
Answer:
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .
- Catalyst Screening : Test Ru or Ir photocatalysts for efficient cross-coupling steps under visible light .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 10 min vs. 3 hours) for cyclization steps .
(Advanced) How to resolve contradictions in reported biological activity data?
Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability Testing : Use liver microsomes to assess if metabolic degradation explains variability in IC₅₀ values .
- Synergistic Studies : Evaluate combination effects with known drugs (e.g., doxorubicin) to identify context-dependent activity .
(Advanced) What advanced analytical methods validate electronic properties for material science applications?
Answer:
- Cyclic Voltammetry : Measure redox potentials to assess suitability as organic semiconductors .
- DFT Calculations : Compute HOMO/LUMO energies (e.g., Gaussian 16) to predict charge transport behavior .
- UV-Vis Spectroscopy : Analyze λmax shifts in different solvents to study solvatochromism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
